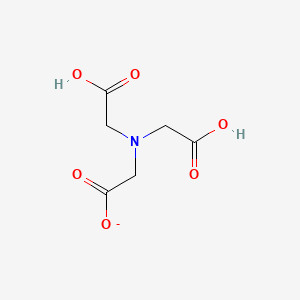

Nitrilotriacetate(1-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8NO6- |

|---|---|

Molecular Weight |

190.13 g/mol |

IUPAC Name |

2-[bis(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C6H9NO6/c8-4(9)1-7(2-5(10)11)3-6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13)/p-1 |

InChI Key |

MGFYIUFZLHCRTH-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)O)N(CC(=O)O)CC(=O)[O-] |

Origin of Product |

United States |

Historical Context of Nitrilotriacetate 1 Research Evolution

First synthesized in 1862, nitrilotriacetic acid and its salts have a rich history intertwined with the development of industrial chemistry. nih.govnih.gov Commercial production began in Europe in the 1930s, primarily for its application as a metal ion chelating agent. nih.govnih.gov In the mid-20th century, NTA was largely utilized as a builder in laundry detergents, where it sequestered calcium and magnesium ions from hard water, thereby enhancing the efficiency of cleaning agents. nih.govnih.govmatcochemicals.com

However, the trajectory of NTA's use was not linear. For a period, it was overshadowed by the more cost-effective ethylenediaminetetraacetic acid (EDTA). A subsequent development of a more efficient and economical manufacturing process for high-purity NTA allowed it to regain its competitive edge in numerous applications. nih.gov The primary commercial synthesis route involves the reaction of ammonia (B1221849), formaldehyde, and sodium cyanide or hydrogen cyanide. wikipedia.org

The environmental profile of NTA, particularly its biodegradability compared to EDTA, also played a crucial role in its renewed prominence, especially in applications where environmental discharge is a concern. wikipedia.org This historical journey from its initial synthesis to its fluctuating commercial use and eventual resurgence highlights the dynamic interplay of cost, efficacy, and environmental considerations in the chemical industry.

Interdisciplinary Significance of Nitrilotriacetate 1 in Modern Chemical Sciences

The utility of Nitrilotriacetate(1-) extends far beyond its historical role in detergents, permeating a diverse range of scientific disciplines. Its fundamental property as a tetradentate ligand, capable of forming stable complexes with metal ions, underpins its significance in biotechnology, environmental science, and materials science. wikipedia.orgnih.gov

In the realm of biotechnology , NTA is a cornerstone of immobilized metal affinity chromatography (IMAC), a widely used technique for the purification of recombinant proteins. wikipedia.orgcube-biotech.comcube-biotech.com Proteins engineered to have a polyhistidine-tag (His-tag) at their terminus can be selectively captured by a solid support matrix functionalized with NTA that is charged with nickel (Ni-NTA) or other divalent metal ions. wikipedia.orgcube-biotech.com This specific and reversible interaction allows for the efficient isolation of pure proteins from complex biological mixtures. wikipedia.orgmdpi.com The strength and specificity of the Ni-NTA-His-tag interaction have made it a preferred method over older techniques that utilized iminodiacetic acid (IDA). wikipedia.orgcube-biotech.com

The environmental applications of NTA are centered on its ability to chelate metal ions. It is employed in phytoremediation, a process that uses plants to remove, transfer, stabilize, or destroy contaminants in soil and water. nih.govmdpi.comscirp.org NTA can enhance the bioavailability of heavy metals such as lead (Pb), cadmium (Cd), and nickel (Ni) in the soil, facilitating their uptake by plants like Indian mustard (Brassica juncea) and Sudan grass (Sorghum sudanense). nih.govresearchgate.net This chelate-assisted phytoextraction is a promising strategy for decontaminating polluted sites. nih.govscispace.com Furthermore, NTA's biodegradability makes it an environmentally more benign option compared to persistent chelating agents like EDTA. wikipedia.org

In materials science and nanotechnology , NTA serves as a versatile surface modifier. Nanoparticles, such as gold clusters and quantum dots, can be functionalized with NTA to impart specific binding capabilities. nih.govacs.orgwiley.com These NTA-modified nanomaterials can then be used to target and visualize His-tagged proteins, for drug delivery, or in the development of novel biosensors. nih.govnih.govacs.org For instance, Ni-NTA-functionalized magnetic nanoparticles have been developed as agents to separate, transport, and anchor proteins. acs.org

Current Research Frontiers and Emerging Paradigms for Nitrilotriacetate 1 Studies

Fundamental Principles of Nitrilotriacetate(1-) Coordination

The coordination of nitrilotriacetate(1-) to metal ions is governed by several fundamental principles, including the design of the ligand itself, the thermodynamics of complex formation, and the kinetics of these reactions.

Ligand Design and Chelation Dynamics in Nitrilotriacetate(1-) Systems

Nitrilotriacetate(1-) is a classic example of a chelating agent, forming multiple coordinate bonds with a single central metal atom. wikipedia.org The structure of NTA, with its central nitrogen atom and three carboxylate arms, allows it to act as a tetradentate ligand, meaning it can form four bonds to a metal ion. mdpi.com This multidentate nature is crucial to the chelate effect, which describes the enhanced stability of complexes formed by chelating ligands compared to those formed by analogous non-chelating (monodentate) ligands. wikipedia.org

Thermodynamics of Nitrilotriacetate(1-) Complexation

The formation of metal-NTA complexes is a thermodynamically favorable process, driven by changes in enthalpy and entropy. The stability of these complexes is quantified by their stability constants.

The stability constant (also known as the formation constant) is a measure of the strength of the interaction between a metal ion and a ligand. For the general equilibrium M + L ⇌ ML, the stability constant, K, is given by [ML]/([M][L]). A higher value of K indicates a more stable complex.

The stability of NTA complexes with various metal ions has been extensively studied. The formation constants for several common metal ions show that NTA forms its weakest complexes with alkaline earth metals like Mg²⁺ and Ca²⁺, and its strongest complexes with ions such as Hg²⁺ and Fe³⁺. iarc.fr The pH of the solution significantly influences complex formation, as protonation of the NTA carboxylate groups competes with metal ion coordination. iarc.fr

Research has determined the stability constants for a wide array of metal-NTA complexes. For instance, studies on lanthanide complexes with a nitrilotriacetate-derived triamide ligand revealed that the complexing strength varies with the specific lanthanide ion and the anionic medium. nih.govresearchgate.net Specifically, the complex with Eu³⁺ was found to be stronger than that with Nd³⁺ in the same medium. nih.govresearchgate.net Furthermore, the stability of these lanthanide complexes was higher in a perchlorate (B79767) medium compared to a nitrate (B79036) medium. nih.govresearchgate.net

The following table presents a selection of logarithmic stability constants (log K) for various metal-NTA complexes.

| Metal Ion | log K₁ | log K₂ | Reference |

| Ca²⁺ | 6.4 | iarc.fr | |

| Cu²⁺ | 13.0 | epa.gov | |

| Fe³⁺ | 15.9 | 8.07 | tandfonline.com |

| Fe²⁺ | 8.90 | 3.08 | tandfonline.com |

| Th(IV) | 12.4 - 16.9 | publicationslist.org | |

| Np(IV) | 17.28 | 14.78 | publicationslist.org |

| Pu(IV) | 12.86 | publicationslist.org | |

| Eu(III) | 11.4 ± 0.1 | 20.2 ± 0.2 | mdpi.com |

| Cm(III) | 11.10 ± 0.02 | 19.50 ± 0.03 | mdpi.com |

Note: K₁ refers to the formation of the 1:1 metal-ligand complex, and K₂ refers to the formation of the 1:2 complex.

The formation of metal-NTA complexes is driven by both enthalpy (ΔH) and entropy (ΔS) changes. The chelate effect is predominantly an effect of entropy. wikipedia.org When a multidentate ligand like NTA replaces several monodentate ligands (typically water molecules) from the coordination sphere of a metal ion, there is a net increase in the number of free molecules in the system. This leads to an increase in entropy, which is thermodynamically favorable.

For many metal-NTA complexes, the formation reaction is endothermic (positive ΔH), meaning it absorbs heat from the surroundings. mdpi.com In these cases, the large positive entropy change is the primary driving force for complex formation. For example, the formation of 1:1 complexes of Eu(III) with NTA is an endothermic, entropy-driven process. mdpi.com However, the formation of the 1:2 Eu(III)-NTA complex is exothermic (negative ΔH). mdpi.com

Studies on the complexation of a nitrilotriacetate-derived triamide ligand with trivalent lanthanides have shown that the formation reactions for all the studied metal-ligand complexes are driven by both enthalpy and entropy. nih.govresearchgate.net Similarly, research on the formation of 1:1 and 1:2 chelates of NTA with tripositive rare earth metal ions has highlighted the importance of configurational entropy in determining the trends in the stabilities of these complexes. acs.org

The table below summarizes the thermodynamic parameters for the formation of Eu(III)-NTA complexes. mdpi.com

| Complex | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | ΔG²⁹⁸ (kJ mol⁻¹) |

| Eu(NTA)⁰(aq) | 25.5 ± 1.9 | 113 ± 4 | -8.1 |

| Eu(NTA)₂³⁻ | -36.6 ± 3.6 | -91 ± 12 | -9.5 |

Stability Constants and Conditional Formation Constants Research

Kinetics of Nitrilotriacetate(1-) Complex Formation and Dissociation

The rates at which metal-NTA complexes form and dissociate are crucial for understanding their behavior in various systems. Kinetic studies provide insights into the reaction mechanisms.

The kinetics of the reaction between Cu(II) and NTA have been investigated, revealing that the rate of complex formation is pH-dependent. cdnsciencepub.com It was observed that the monoprotonated species, HNTA²⁻, reacts with copper at a slower rate than the fully deprotonated NTA³⁻. cdnsciencepub.com This suggests that a rate-limiting proton transfer from the nitrogen atom of HNTA²⁻ may be necessary before complex formation can occur. cdnsciencepub.com

Kinetic studies on the reversible complex formation of Ni(II), Co(II), and Cu(II) with a pentaammine(nitrilotriacetato)cobalt(III) complex have shown that the formation rate constants are significantly smaller than the water exchange rate constants of the hydrated metal ions. ias.ac.in This indicates that the chelate ring closure, specifically the formation of the N-Mⁿ⁺ bond, is likely the rate-limiting step. ias.ac.in The dissociation of these binuclear species occurs through both spontaneous and acid-catalyzed pathways. ias.ac.inrsc.org

Metal Ion Speciation and Interactions with Nitrilotriacetate(1-)

The speciation of metal ions in the presence of NTA is complex and depends on factors such as pH, the concentration of the metal ion and NTA, and the presence of competing ligands. iarc.fr In aqueous solutions, NTA exists in different protonated forms depending on the pH. iarc.fr

At a given pH, the distribution of a metal ion among its various complexed and uncomplexed forms can be predicted based on the relevant stability constants. For example, in solutions containing lanthanide ions and NTA, both 1:1 and 1:2 complexes can form. tandfonline.com Below neutral pH, monomeric Ln(NTA) complexes are predominant, while above neutral pH, these complexes can self-associate to form hydroxy-bridged oligomeric species. tandfonline.com In contrast, the Ln(NTA)₂ complexes remain monomeric across all pH values. tandfonline.com

The interaction of NTA with metal ions can also lead to the formation of binuclear complexes, where NTA bridges two metal centers. ias.ac.in The ability of NTA to form stable complexes can influence the solubility and transport of metal ions in various environments. epa.gov

Transition Metal Nitrilotriacetate(1-) Complexes

Nitrilotriacetate(1-) forms well-defined complexes with numerous transition metals. In these complexes, NTA typically acts as a tetradentate ligand, coordinating to the metal ion through the nitrogen atom and one oxygen atom from each of the three carboxylate groups. This arrangement leads to the formation of three stable five-membered chelate rings. The coordination sphere of the metal is often completed by water molecules or other ligands, resulting in geometries such as distorted octahedra. tandfonline.com For instance, the complex [NaCoII(NTA)(H2O)]n features a cobalt ion coordinated by a nitrogen and five oxygen atoms in a distorted octahedral geometry. tandfonline.com

The stability of these transition metal complexes is a key characteristic, with formation constants varying depending on the metal ion. nih.gov The interaction of NTA with transition metal ions like Cu(II) and Ni(II) has been extensively studied. rsc.org The stability of these complexes makes them relevant in various applications, including their use in detergents and for the purification of proteins with histidine tags. wikipedia.org

Table 1: Stability Constants (log K₁) of Selected Transition Metal-NTA Complexes

| Metal Ion | log K₁ |

|---|---|

| Co²⁺ | 10.3 |

| Ni²⁺ | 11.5 |

| Cu²⁺ | 13.0 |

| Zn²⁺ | 10.7 |

| Cd²⁺ | 9.5 |

| Fe³⁺ | 15.9 |

This table presents the logarithm of the formation constants (log K₁) for the 1:1 complexes of various transition metal ions with nitrilotriacetate(1-). The data is compiled from various sources and represents the equilibrium Mⁿ⁺ + NTA³⁻ ⇌ [M(NTA)]ⁿ⁻³.

Lanthanide and Actinide Nitrilotriacetate(1-) Coordination Chemistry

The coordination chemistry of nitrilotriacetate(1-) with f-block elements is crucial for understanding separation processes and the environmental behavior of these elements. publicationslist.orgnih.gov Lanthanide ions (Ln³⁺) form stable complexes with NTA. tandfonline.comtandfonline.com Spectroscopic studies have shown that in Ln(NTA) complexes, the lanthanide ion is typically coordinated to the NTA ligand and an average of 4.5 water molecules at pH values below neutral. tandfonline.com The coordination number in these complexes is often around nine. tandfonline.com Single-crystal X-ray diffraction has revealed that the dimensionality of lanthanide-NTA polymers can vary; for example, {[Sm(NTA)(H₂O)₂]·H₂O}n forms a two-dimensional coordination polymer with a nine-coordinate Sm(III), while the gadolinium and terbium analogues are three-dimensional with eight-coordinate metal centers. tandfonline.com The complexing strength of NTA with lanthanides generally increases with decreasing ionic radii of the Ln³⁺ ions, a trend consistent with the lanthanide contraction effect. nih.govacs.org

The complexation of actinide(IV) ions (An⁴⁺), such as Th(IV), U(IV), Np(IV), and Pu(IV), with NTA has been investigated to understand their chemical behavior in solution. publicationslist.orgosti.gov These studies are significant for applications like actinide decorporation. publicationslist.orgosti.gov Spectrophotometry and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy have been employed to determine the stability constants and describe the coordination spheres of these complexes in aqueous solutions. publicationslist.orgosti.gov For instance, in An(IV)-NTA complexes, there is a consistent coordination behavior across the actinide series. researchgate.net

Main Group Metal Complexation by Nitrilotriacetate(1-)

Nitrilotriacetate(1-) also readily forms complexes with main group metals. Its ability to chelate alkaline earth metal ions like Ca²⁺ and Mg²⁺ is the basis for its use in water softening. wikipedia.org The stability of these alkaline earth metal complexes has been studied, and it is generally weaker than that of transition metal complexes. nih.govnih.gov For example, the stability constants (log K) for Ca(II) and Mg(II) with NTA are significantly lower than those for transition metals like Cu(II) or Fe(III). nih.govresearchgate.net In these complexes, NTA can act as a terdentate ligand. oup.com The complexation of other main group metals, such as tin, has also been investigated, with Sn(II)-NTA stability constants being determined for the first time in some studies. researchgate.net

Table 2: Stability Constants (log K₁) of Selected Main Group Metal-NTA Complexes

| Metal Ion | log K₁ |

|---|---|

| Mg²⁺ | 5.4 |

| Ca²⁺ | 6.4 |

| Sr²⁺ | 5.0 |

| Ba²⁺ | 4.8 |

| Pb²⁺ | 11.4 |

This table displays the logarithm of the formation constants (log K₁) for the 1:1 complexes of various main group metal ions with nitrilotriacetate(1-). The data is compiled from various chemical databases and literature sources.

Advanced Spectroscopic and Structural Characterization Methodologies for Nitrilotriacetate(1-) Complexes

A suite of advanced spectroscopic and structural methods is employed to elucidate the intricate details of NTA coordination compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Coordination Environment Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the coordination environment of NTA complexes in solution. acs.orgacs.org ¹H and ¹³C NMR can provide detailed insights into the structure and dynamics of these complexes. pku.edu.cnmdpi.com For instance, ¹H NMR studies of cobalt(III) and rhodium(III) complexes with NTA have been conducted in aqueous solutions. acs.org The chemical shifts in NMR spectra are highly sensitive to the local electronic environment, making them ideal for mapping perturbations upon complex formation. nih.gov In studies of lanthanide-NTA complexes, NMR has been used to investigate ligand exchange rates and to characterize the formation of different complex species in solution, such as 1:1 and 1:2 metal-ligand complexes. nih.govacs.orgpku.edu.cn The use of paramagnetic metal ions, like Co²⁺, in conjunction with NTA can induce pseudocontact shifts (PCSs) in the NMR spectra of proteins, providing valuable structural information. acs.org Furthermore, ¹¹⁹Sn NMR is a valuable tool for examining the coordination environment of tin complexes in solution. nih.gov

X-ray Absorption and Diffraction Studies of Nitrilotriacetate(1-) Coordination Compounds

X-ray diffraction (XRD) on single crystals provides definitive three-dimensional structural information, including bond lengths and angles, for NTA complexes in the solid state. tandfonline.com For example, the crystal structure of [NaCoII(NTA)(H2O)]n revealed a three-dimensional network with a distorted octahedral cobalt center. tandfonline.com Similarly, the structures of several lanthanide-NTA coordination polymers have been determined by single-crystal X-ray diffraction, showing how the coordination number and dimensionality of the structure can vary with the specific lanthanide ion. tandfonline.com Powder X-ray diffraction (PXRD) is also used to characterize these materials. researchgate.net

X-ray Absorption Spectroscopy (XAS), encompassing techniques like EXAFS and X-ray Absorption Near-Edge Structure (XANES), offers insights into the local coordination environment of the metal ion in both solid and solution phases. publicationslist.orgosti.govnih.gov EXAFS has been instrumental in describing the coordination spheres of actinide(IV) ions in NTA complexes in aqueous solution, providing data that can be compared with solid-state structures and quantum chemical calculations. publicationslist.orgosti.gov

Vibrational Spectroscopy (IR, Raman) for Ligand-Metal Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a key tool for analyzing the interaction between the NTA ligand and metal ions. nih.govresearchgate.net The IR spectra of NTA complexes show characteristic shifts in the carboxylate stretching frequencies upon coordination to a metal. oup.com The position of the C=O stretching band of the coordinated carboxylate group in NTA chelates tends to shift to a higher wavenumber with increasing chelate stability. oup.com IR spectroscopy has been used to characterize a wide range of NTA complexes, including those with transition metals and lanthanides. tandfonline.comresearchgate.nettandfonline.com Raman spectroscopy has also been employed, for instance, to study concentrated Fe(III)-nitrilotriacetate solutions and has been supported by ab initio calculations to assign vibrational modes. nih.govresearchgate.net

Occurrence and Distribution of Nitrilotriacetate(1-) in Environmental Compartments

Anthropogenic Sources and Environmental Input Pathways of Nitrilotriacetate(1-)

Nitrilotriacetate and its salts are not known to occur naturally. iarc.fr The primary source of NTA in the environment is its release from anthropogenic activities. Major applications of NTA that contribute to its environmental input include:

Detergents and Cleaning Agents: The trisodium (B8492382) salt of NTA is widely used as a builder in laundry detergents to replace phosphates, which contribute to the eutrophication of water bodies. who.int Household and industrial cleaning products are a significant source of NTA released into wastewater. mst.dk

Industrial Applications: NTA is utilized in boiler water treatment to prevent the buildup of mineral scale. who.int It also finds use in textile manufacturing, paper and pulp production, metal plating, and cleaning operations. iarc.fr

Other Uses: NTA has been considered for therapeutic use as a chelating agent for manganese poisoning and iron overloading. who.int

The main pathway for NTA to enter the environment is through wastewater. mst.dk Releases can occur during the production, formulation, and use of NTA-containing products. mst.dk While a significant portion of NTA is removed in wastewater treatment plants through biodegradation, some amount is still released into the aquatic environment. mst.dk

Transport and Mobilization of Nitrilotriacetate(1-) and its Metal Complexes in Aquatic and Terrestrial Systems

Once released into aquatic systems, NTA primarily exists as metal complexes due to its strong chelating properties. who.int The transport and mobilization of NTA and its metal complexes are influenced by several factors:

Water Solubility: NTA and its metal complexes are generally water-soluble, which facilitates their transport in rivers, lakes, and groundwater. wisc.edu

Biodegradation: NTA is readily biodegradable under a variety of environmental conditions. nih.gov The rate of biodegradation is a key factor controlling its persistence and transport. In groundwater, the half-life for biodegradation of NTA at concentrations of 1–100 µg/L is approximately 31 hours. who.int

Sorption to Sediments and Soils: NTA can mobilize heavy metals from aquatic sediments. who.int However, NTA itself is not expected to significantly distribute to the sediment compartment due to its tendency to remain in the water phase. mst.dk

Metal Complexation: The formation of metal-NTA complexes can influence the mobility of both NTA and the complexed metals. For instance, the formation of the sodium-calcium NTA complex, which is relatively insoluble, can retard further scale formation. In most natural waters, the concentration of uncomplexed NTA is expected to be very low due to the favorable formation of metal complexes. epa.gov The relative amounts of different chelated NTA species depend on the concentrations of various metal ions in the water. epa.gov

Abiotic Transformation and Degradation Mechanisms of Nitrilotriacetate(1-)

Besides biodegradation, abiotic processes also contribute to the transformation and degradation of NTA in the environment.

Photolytic Degradation Pathways of Nitrilotriacetate(1-)

The photolytic degradation of NTA, particularly its iron complex, has been observed. The Fe(III)-NTA complex undergoes photolysis when exposed to sunlight. mst.dk In one study, a 1 mM aqueous solution of the complex irradiated with sunlight in July showed degradation of the NTA. mst.dk

Chemical Oxidation and Reduction Processes Affecting Nitrilotriacetate(1-)

NTA can be affected by chemical oxidation and reduction processes. While harsh conditions are needed for thermal oxidation, some NTA complexes can undergo photooxidation more readily. epa.gov In the Fenton system, the presence of the NTA ligand can facilitate the activation of hydrogen peroxide by complexing with Fe(II). researchgate.net The resulting ferric-hydroperoxo intermediate can then participate in further oxidation reactions. researchgate.net Under anoxic conditions, such as in some groundwater and sediments, NTA can be degraded by certain bacteria through anaerobic respiration, where nitrate is used as an electron acceptor. nih.govnih.gov

Sorption and Desorption Behavior of Nitrilotriacetate(1-) on Geologic Media

The interaction of NTA with geologic media like soils and sediments is an important aspect of its environmental fate.

Sorption: The adsorption of NTA onto mineral surfaces, such as gibbsite (an aluminum hydroxide (B78521) mineral), has been studied. NTA exhibits anion-like adsorption behavior, meaning its adsorption decreases with increasing pH. cambridge.org The adsorption is not significantly affected by changes in ionic strength, suggesting the formation of inner-sphere surface complexes. cambridge.org

Desorption: Desorption processes can release NTA back into the aqueous phase. In a study with shale, it was found that deionized water could gradually desorb the sorbed nitrate, with about 53.3% of the sorbed amount being released after four cycles. mdpi.com

Influence on Metal Sorption: NTA can influence the sorption of metals. For instance, in the presence of NTA, the adsorption of cobalt on gibbsite is reduced under basic conditions, which could enhance the mobility of cobalt in alkaline environments. cambridge.org

Table 1: Anthropogenic Sources and Environmental Input of Nitrilotriacetate(1-)

| Source Category | Specific Uses | Primary Environmental Input Pathway |

|---|---|---|

| Household Products | Laundry detergents, household cleaners mst.dk | Wastewater discharge mst.dk |

| Industrial Processes | Boiler water treatment, textile manufacturing, paper and pulp production, metal plating and cleaning iarc.frwho.int | Industrial wastewater discharge mst.dk |

| Potential Therapeutic Uses | Chelating agent for manganese poisoning and iron overloading who.int | Pharmaceutical waste |

Table 2: Factors Influencing the Transport and Mobilization of Nitrilotriacetate(1-)

| Factor | Description | Impact on NTA |

|---|---|---|

| Water Solubility | High solubility of NTA and its metal complexes. wisc.edu | Facilitates transport in aquatic systems. |

| Biodegradation | Readily degraded by microorganisms. nih.gov | Reduces persistence and transport distance. |

| Sorption | Can mobilize metals from sediments who.int; generally low sorption to sediments. mst.dk | Primarily remains in the water phase. |

| Metal Complexation | Forms stable complexes with various metals. who.int | Influences the mobility of both NTA and metals. |

Table 3: Abiotic Transformation Processes of Nitrilotriacetate(1-)

| Process | Description | Key Findings |

|---|---|---|

| Photolytic Degradation | Degradation induced by sunlight. | The Fe(III)-NTA complex is susceptible to photolysis. mst.dk |

| Chemical Oxidation | Reaction with oxidizing agents like hydrogen peroxide. | NTA can facilitate Fenton-like oxidation reactions. researchgate.net |

| Chemical Reduction | Degradation in the absence of oxygen. | Can be degraded anaerobically with nitrate as an electron acceptor. nih.govnih.gov |

| Sorption/Desorption | Interaction with mineral surfaces. | Exhibits anion-like adsorption; can influence metal mobility. cambridge.org |

Biotic Degradation of Nitrilotriacetate(1-)

Nitrilotriacetate (NTA) is readily biodegradable by various microorganisms under both aerobic and anaerobic conditions. oup.com This biological breakdown is the primary mechanism for its removal from the environment. oup.comnih.gov

Microbial Communities and Enzymatic Pathways Involved in Nitrilotriacetate(1-) Biodegradation

A diverse range of bacteria can utilize NTA as a sole source of carbon, nitrogen, and energy. ethz.ch Genera such as Pseudomonas and Chelatobacter have been identified as key players in NTA degradation. oup.comnih.gov Specifically, Chelatobacter heintzii and related species are obligately aerobic NTA-utilizing bacteria belonging to the alpha-subgroup of Proteobacteria. oup.comethz.ch

The enzymatic pathways for NTA biodegradation are distinct for aerobic and anaerobic conditions. ethz.ch

Aerobic Pathway: The initial step is catalyzed by Nitrilotriacetate monooxygenase (NTA-MO) . oup.comethz.ch This enzyme hydroxylates NTA at an alpha-carbon, leading to the spontaneous formation of iminodiacetate (B1231623) (IDA) and glyoxylate (B1226380). ethz.ch NTA-MO consists of two protein components: Component A, the monooxygenase that oxidizes NTA using FMNH₂ and O₂, and Component B, an NADH:FMN oxidoreductase that supplies the required FMNH₂. ethz.ch

Anaerobic Pathway: Under anoxic conditions, the initial breakdown is mediated by Nitrilotriacetate dehydrogenase (NTA-DH) . ethz.chnih.gov This enzyme also hydroxylates NTA to form IDA and glyoxylate. ethz.ch In denitrifying bacteria, NTA-DH works in conjunction with a nitrate reductase. nih.gov

Following the initial cleavage, IDA is further metabolized by iminodiacetate dehydrogenase to glycine (B1666218) and glyoxylate. ethz.ch These intermediates then enter central metabolic pathways.

Aerobic Biodegradation Mechanisms of Nitrilotriacetate(1-)

Aerobic biodegradation of NTA is an efficient process carried out by mixed microbial communities in various environments, including soil and water. nih.govnih.gov The process involves the enzymatic cleavage of the carbon-nitrogen bond, ultimately mineralizing NTA into carbon dioxide, water, and inorganic nitrogen in the form of ammonia and nitrate.

The key enzyme, NTA monooxygenase, requires molecular oxygen to function, making oxygen availability a critical factor for aerobic degradation. nih.gov Studies with aerobic microbial granules have demonstrated the complete degradation of both free NTA and its ferric complex (Fe(III)-NTA). nih.govresearchgate.net Free NTA was degraded at a higher specific rate compared to the iron-complexed form. nih.gov

Table 1: Aerobic Degradation Rates of NTA and Fe(III)-NTA by Microbial Granules nih.gov

| Compound | Initial Concentration (mM) | Time for Complete Degradation (h) | Specific Degradation Rate (mM (gMLSS)⁻¹h⁻¹) |

| Free NTA | 2 | 14 | 0.7 |

| Fe(III)-NTA | 2 | 40 | 0.37 |

This table is based on data from a laboratory-scale sequencing batch reactor study. nih.gov

Anaerobic Biodegradation of Nitrilotriacetate(1-)

The biodegradation of NTA can also occur in the absence of oxygen. nih.gov This anaerobic process is particularly relevant in environments such as subsurface soils of septic tank tile fields and anaerobic sludge. nih.govmst.dk

The initial step in anaerobic NTA metabolism in denitrifying bacteria is catalyzed by a protein complex consisting of NTA dehydrogenase (NTADH) and nitrate reductase (NtrR). nih.gov This complex oxidizes NTA to iminodiacetate and glyoxylate, with nitrate being stoichiometrically reduced to nitrite. nih.gov NTADH is a dimer with a molecular weight of 170,000 and contains a covalently bound flavin cofactor, while NtrR is also a dimer with a molecular weight of 105,000 and contains a type b cytochrome. nih.gov

Factors Influencing Nitrilotriacetate(1-) Biodegradation Rates in Environmental Settings

Several factors can influence the rate and extent of NTA biodegradation in the environment:

Acclimatization of Microorganisms: The prior exposure of microbial communities to NTA can significantly reduce the lag time and increase the rate of degradation. nih.gov

Temperature: Biodegradation rates are temperature-dependent, with optimal ranges for microbial activity. numberanalytics.com

Dissolved Oxygen Concentration: While NTA can be degraded under both aerobic and anaerobic conditions, the presence of dissolved oxygen generally leads to faster degradation rates. numberanalytics.com

NTA Concentration: The concentration of NTA itself can affect the rate of its biodegradation.

Water Hardness: The hardness of the water, which relates to the concentration of divalent cations like Ca²⁺ and Mg²⁺, can influence NTA speciation and its availability for microbial uptake.

Salinity: Increased salinity can reduce the rate of NTA metabolism by some bacteria. nih.gov

Metal Complexation: The complexation of NTA with metal ions can affect its biodegradability. oup.comnih.gov For instance, the degradation of Fe(III)-NTA is slower than that of free NTA. nih.gov

Table 2: Half-lives of NTA in Different Environmental Compartments mst.dk

| Environmental Compartment | Condition | Half-life | Notes |

| Water | - | 5 days | - |

| Sediment | Aerobic | 9 days | Value for soil applied in risk assessment. |

| Sediment | Anaerobic | 20 days | - |

| Soil | - | 9 days | - |

| Groundwater | Septic tank plume | 0.78 - 9 days | Half-life increased with distance from the tile field. |

This table is based on values used in an EU Risk Assessment Report. mst.dk

Environmental Fate Modeling and Research Methodologies for Nitrilotriacetate(1-)

Understanding the environmental fate of NTA involves a combination of laboratory studies, field monitoring, and computer modeling.

Research Methodologies:

Biodegradation Studies: Laboratory-scale experiments using sequencing batch reactors (SBRs), microcosms with soil or sediment slurries, and pure or mixed microbial cultures are common. nih.govnih.gov These studies often use radiolabeled NTA to trace its transformation and mineralization.

Enzyme Assays: Purification and characterization of key enzymes like NTA monooxygenase and NTA dehydrogenase provide insights into the biochemical mechanisms of degradation. oup.comnih.gov

Analytical Techniques: Gas chromatography (GC) with a nitrogen-specific detector and high-performance liquid chromatography (HPLC) are used to determine NTA concentrations in environmental samples. researchgate.net

Field Monitoring: Monitoring programs in areas with NTA usage, such as in wastewater treatment plant influents and effluents, and in receiving river waters, provide real-world data on its environmental concentrations and persistence. nih.gov

Environmental Fate Modeling:

Speciation Modeling: Chemical equilibrium models are used to predict the speciation of NTA in natural waters, considering its complexation with various metal ions and the influence of other ligands and humic substances. oup.comijc.org

Kinetic Modeling: Degradation data from laboratory and field studies are used to develop kinetic models that describe the rate of NTA biodegradation under different environmental conditions. mst.dk These models often follow first-order kinetics. mst.dk

Exposure Assessment Models: Comprehensive models integrate data on NTA usage, release, and degradation rates in different environmental compartments (water, soil, sediment) to predict environmental concentrations and potential human and ecological exposure. mst.dk

These integrated approaches have been crucial in establishing that despite its widespread use, NTA is effectively removed from the environment through biodegradation, leading to low steady-state concentrations in natural waters. nih.gov

Analytical Methodologies for Nitrilotriacetate 1 Detection and Quantification

Chromatographic Techniques for Nitrilotriacetate(1-) Analysis

Chromatography, a powerful separation science, is widely employed for the analysis of NTA. It allows for the separation of NTA from complex sample matrices, which is often a necessary prerequisite for accurate quantification.

Ion chromatography (IC) is a premier technique for the analysis of ionic species and is well-suited for NTA, which exists as an anion in aqueous solutions. IC separates ions based on their affinity for an ion-exchange resin packed in a column. chromatographyonline.comthermofisher.com For NTA analysis, anion-exchange chromatography is utilized, where the negatively charged NTA molecules are retained on a positively charged stationary phase. nih.govoup.com

The speciation of NTA, which refers to the determination of its various chemical forms (e.g., free acid vs. metal-NTA complexes), is a key strength of IC. thermofisher.compragolab.cz By carefully selecting the eluent (mobile phase) and column, it is possible to separate free NTA from its metal complexes. nih.govoup.com For instance, a method using a polymer-based anion-exchange column with nitric acid as the eluent has been described for the analysis of free NTA. nih.gov The retention of NTA and its complexes is generally dependent on their charge; for example, 1:1 metal-NTA complexes will have a lower negative charge than free NTA and thus different retention times. nih.gov

Detection in IC can be achieved through various means, including conductivity detection, which is a common and universal method for ion analysis. chromatographyonline.com More advanced hyphenated techniques, such as IC coupled with inductively coupled plasma mass spectrometry (IC-ICP-MS), combine the separation power of IC with the elemental selectivity and high sensitivity of ICP-MS. pragolab.czlcms.cz This powerful combination allows for the quantification of specific metal-NTA species at very low concentrations. nih.govlcms.cz

Table 1: Examples of Ion Chromatography Methods for NTA Analysis

| Column Type | Eluent | Detection Method | Application | Reference |

| Polymer-based anion-exchange | 6 mM Nitric Acid | Potentiometric/Amperometric | Free NTA in water | nih.gov |

| Anion-exchange resin (Dowex-1) | Formic Acid | Liquid Scintillation Counting | NTA in lake water | oup.com |

| Low-capacity hydrophilic polymer (AS11) | Ammonium Nitrate (B79036) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | NTA and metal-NTA complexes | nih.gov |

| Anion-exchange resin | Sodium Hydroxide (B78521) | Not specified | NTA in aqueous samples | ontario.ca |

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.orgnebiolab.com This synergy allows for the confident identification and quantification of NTA, even in complex samples. wikipedia.org LC-MS is particularly useful for compounds like NTA that are polar and non-volatile, making them suitable for LC separation but not directly for gas chromatography. thermofisher.com

In a typical LC-MS workflow, the sample is first injected into an LC system, where NTA is separated from other components on a chromatographic column. thermofisher.com The separated components then enter the mass spectrometer's ion source, where they are ionized. nih.gov Electrospray ionization (ESI) is a common ionization technique for this purpose. nebiolab.comnih.gov The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for identification and quantification. nih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by fragmenting the initial parent ion and analyzing the resulting product ions. nebiolab.comshimadzu.com

To improve chromatographic performance, pre-column derivatization, such as methylation, can be employed. dntb.gov.uaresearcher.life This chemical modification can enhance the separation and detection of NTA and related compounds like EDTA. researcher.life

Table 2: LC-MS/MS Method Parameters for Water Quality Analysis

| Parameter | Condition |

| HPLC Conditions | |

| Analytical Column | L-Column ODS (150 mmL × 2.1 mmI.D., 5μm) |

| Mobile Phase A | 0.1% formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10 μL |

| Column Temperature | 40 °C |

| MS Conditions | |

| Ionization | Electrospray Ionization (ESI) |

| Detection | Multiple Reaction Monitoring (MRM) |

Source: Adapted from general LC-MS/MS method packages for water analysis. shimadzu.com

Gas chromatography (GC) is a powerful analytical technique known for its high resolution and sensitivity. epa.govresearchgate.net However, NTA is a non-volatile compound, meaning it cannot be directly analyzed by GC. nih.gov To overcome this, a chemical derivatization step is required to convert NTA into a volatile and thermally stable form. nih.govjfda-online.com

Several derivatization procedures have been developed for NTA analysis, most commonly involving esterification. nih.gov This process converts the carboxylic acid groups of NTA into esters. Common esterification agents include:

Silylating agents: such as N,O-bis(trimethylsilyl)acetamide (BSA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA), which form trimethylsilyl (B98337) (TMS) esters. epa.govacs.org

Alcohols in the presence of an acid catalyst: such as n-butanol/acetyl chloride to form n-butyl esters, or methanol (B129727) with boron trifluoride (BF₃/MeOH) to form methyl esters. nih.govresearchgate.net

Once derivatized, the NTA ester can be separated on a GC column and detected. epa.gov Flame ionization detection (FID) is a common detection method, but for greater specificity and structural confirmation, mass spectrometry (GC-MS) is often used. epa.govnih.gov GC-MS analysis can confirm the identity of the derivatized NTA peak by examining its mass spectrum. epa.gov For example, the mass spectrum of the tris(trimethylsilyl)NTA ester shows a characteristic parent ion, confirming the successful and complete derivatization. epa.gov This technique has proven sensitive enough to determine NTA concentrations down to the microgram-per-liter level. oup.comnih.gov

Table 3: Derivatization Agents for GC Analysis of NTA

| Derivatization Agent | NTA Derivative Formed | Analytical Method | Reference |

| N,O-bis(trimethylsilyl)acetamide (BSA) | Tris(trimethylsilyl) ester | GC-FID, GC-MS | epa.gov |

| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ester | GC | acs.org |

| n-Butyl alcohol / Acetyl chloride | Tri-n-butyl ester | GC-FID, GC-MS | researchgate.netnih.gov |

| Boron trifluoride-methanol (BF₃/MeOH) | Trimethyl ester | GC-MS | nih.gov |

| n-Propanol / Acid | Propyl ester | GC | oup.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches for Nitrilotriacetate(1-)

Spectrophotometric and Electrochemical Methods for Nitrilotriacetate(1-) Detection

Spectrophotometric and electrochemical methods offer alternative approaches to NTA analysis, often providing simpler and more rapid measurements compared to chromatography, though sometimes with trade-offs in specificity.

Spectrophotometric methods are based on the principle that chemical species absorb light at specific wavelengths. For NTA analysis, these assays typically involve the formation of a colored metal-NTA complex. researchgate.netepa.gov The intensity of the color, measured as absorbance, is proportional to the concentration of the complex, and thus to the concentration of NTA in the sample.

A common approach is to add a specific metal ion, such as iron(III), cobalt(III), or zinc(II), to the sample. researchgate.netepa.gov NTA forms a stable, colored complex with the metal ion, and the absorbance is measured at the wavelength of maximum absorbance (λmax) for that specific complex. researchgate.netscispace.com For example, a method based on the light absorption of the cobalt(III)-NTA complex measures the absorbance at 555 nm. researchgate.net Another method utilizes the formation of a ferric-NTA complex, which absorbs light in the visible spectrum. scispace.com

These methods can be susceptible to interference from other chelating agents or metal ions present in the sample that might also form colored complexes. epa.govacs.org Therefore, sample pretreatment or masking agents may be necessary to improve the specificity for NTA. acs.org Despite this, spectrophotometric assays can be valuable for rapid and routine analysis, particularly in less complex matrices. epa.gov

Table 4: Spectrophotometric Methods for NTA Determination

| Metal Ion | Complex Formed | Wavelength (λmax) | Key Features | Reference |

| Cobalt(III) | Co(III)-NTA | 555 nm | Can be used to differentiate from EDTA | researchgate.net |

| Iron(III) | Fe(III)-NTA | 465 nm | Simple, single-step procedure | scispace.com |

| Zinc(II) | Zn(II)-NTA with Zincon indicator | Not specified | Widely used, can be automated | acs.orgepa.gov |

Electrochemical techniques measure changes in electrical properties (potential or current) to determine the concentration of an analyte. For NTA, both voltammetric and potentiometric methods have been developed.

Voltammetric techniques , such as polarography and stripping voltammetry, involve applying a potential to an electrode and measuring the resulting current. epa.gov The analysis of NTA is often indirect, based on the electrochemical behavior of its metal complexes. epa.govepa.gov For instance, a method using the bismuth-NTA complex has been shown to be suitable for determining NTA in most waters. epa.gov Adsorptive stripping voltammetry (AdSV) is another sensitive technique where an NTA-metal complex is pre-concentrated by adsorption onto the electrode surface before the measurement step, enhancing detection limits. mmu.ac.ukmdpi.com This pre-concentration step allows for the detection of very low concentrations of the analyte. mmu.ac.uk

Potentiometric techniques measure the potential difference between two electrodes. The most relevant application for NTA analysis is the use of ion-selective electrodes (ISEs). researchgate.netscirp.org A copper ion-selective electrode (Cu-ISE) is particularly effective. epa.govresearchgate.net The determination is typically carried out via a potentiometric titration, where a solution of copper(II) ions is added to the sample containing NTA. researchgate.net The Cu-ISE monitors the concentration of free Cu²⁺ ions. As the titrant is added, it complexes with NTA. At the endpoint, when all the NTA has been complexed, a sharp change in the electrode potential occurs, allowing for the quantification of NTA. researchgate.net This method has been successfully applied to determine NTA in detergent formulations. researchgate.net

Principles of Spectrophotometric Assays for Nitrilotriacetate(1-)

Advanced Sample Preparation and Preconcentration Strategies for Environmental Nitrilotriacetate(1-) Analysis

The accurate determination of Nitrilotriacetate (NTA) in environmental samples is often challenging due to its low concentration levels and the presence of complex matrices that can cause significant interference. researchgate.net Consequently, effective sample preparation and preconcentration are indispensable steps prior to instrumental analysis. researchgate.netchromatographyonline.com Various strategies have been developed to isolate, clean up, and concentrate NTA from environmental matrices, primarily water and sediment, to enhance detection sensitivity and accuracy.

Common extraction techniques include solid-phase extraction (SPE), chelation extraction, and liquid-liquid extraction (LLE). researchgate.netchromatographyonline.com SPE, in particular, is a widely used method for pre-chromatographic sample treatment, valued for its versatility in purifying and concentrating trace analytes. chromatographyonline.com For instance, anion-exchange cartridges have been successfully employed to enrich NTA from surface and ground water samples. researchgate.net

For analytical techniques like gas chromatography (GC), derivatization is a crucial sample preparation step. NTA is a polar and non-volatile compound, but it can be transformed into more volatile derivatives suitable for GC analysis. oup.comnih.gov Common derivatization procedures include esterification (e.g., methyl, n-propyl, or n-butyl esters) and trimethylsilylation. oup.comnih.govnih.gov One method involves treating a dried aqueous sample with a boron trifluoride-methanol mixture to form methyl ester derivatives, which are then analyzed by GC-MS. researchgate.net Another approach uses bis(trimethylsilyl)trifluoroacetamide for derivatization. researchgate.net

On-line preconcentration techniques have also been applied, particularly for ion chromatography methods. These systems can automatically process sample volumes, such as up to 2 ml of river water, to concentrate the analyte before detection, thereby improving detection limits. nih.govnorthwestern.edu Other methods may involve evaporating the aqueous sample to dryness as an initial concentration step before proceeding with derivatization or reconstitution in a suitable solvent. researchgate.netresearchgate.net

The table below summarizes various sample preparation and preconcentration strategies for NTA analysis in environmental samples.

| Technique | Matrix | Description | Follow-up Analysis | Reference |

| Esterification (n-propyl, n-butyl) | Aqueous | NTA is converted to its tri-n-propyl or tri-n-butyl ester derivatives using n-propyl-HCl or n-butyl-HCl solutions. | GC-MS | nih.gov |

| On-line Preconcentration | River Water | On-line sample loading of up to 2 ml onto a polymer-based anion-exchange column. | Ion Chromatography | nih.govnorthwestern.edu |

| Evaporation & Esterification | Waste and Lake Water | The aqueous sample is evaporated to dryness and then treated with an ethyl esterification reagent. | GC-NPD | researchgate.net |

| Solid-Phase Extraction (SPE) | Surface and Ground Water | NTA is enriched from water samples using anion-exchange cartridges. | HPLC | researchgate.net |

| Derivatization (Trimethylsilylation) | Aqueous | The sample is evaporated, and NTA is converted to its trimethylsilyl derivative using bis(trimethylsilyl)trifluoroacetamide. | GC | researchgate.net |

| Extraction & Derivatization | Airborne Particulates | NTA is extracted from a glass-fiber filter using ultrapure water, followed by derivatization with a boron trifluoride-methanol complex. | GC-MS | oup.comnih.gov |

Quality Assurance and Method Validation in Nitrilotriacetate(1-) Analytical Research

To ensure that analytical procedures for Nitrilotriacetate(1-) are suitable for their intended purpose, rigorous method validation is essential. europa.euamericanpharmaceuticalreview.com Validation establishes documented evidence that a specific method will consistently produce reliable and accurate results. demarcheiso17025.com The process involves evaluating several key performance characteristics as outlined by international guidelines. demarcheiso17025.comresearchgate.net

The typical parameters assessed during the validation of analytical methods for NTA include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range. americanpharmaceuticalreview.comdemarcheiso17025.com

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as repeatability (within-laboratory variations) and intermediate precision (within-laboratory variations on different days, with different analysts, or equipment). europa.eu A study determining NTA in water and wastewater reported run-to-run repeatabilities and reproducibilities all below 2.1%. researchgate.net

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu

Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu The ICH guidelines suggest a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. demarcheiso17025.com

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu An analytical method for NTA in lake and wastewater demonstrated a linear response from 0.006 mg/L to 50 mg/L. researchgate.net

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. demarcheiso17025.com

The following table presents a summary of validation parameters from various analytical methods developed for NTA determination.

| Method | Matrix | LOD | LOQ | Linearity Range | Recovery (%) | Precision (RSD) | Reference |

| GC-MS (as ester derivatives) | Aqueous | 0.006 mg/L | - | - | 103-115 | - | nih.gov |

| Ion Chromatography (amperometric) | Water | 100 ng (injected) | - | - | - | - | nih.govnorthwestern.edu |

| GC-NPD (as ethyl ester) | Lake & Waste Water | 6 µg/L | 13 µg/L | 0.006–50 mg/L | 105-124 | <2.1% | researchgate.net |

| GC-MS (as methyl ester) | Airborne Particulates | - | 4.8 µ g/sample | - | 94-101 (retention efficiency) | 0.9-2.4% | oup.com |

| HPLC (complex with ferric ions) | Edetic Acid | - | Allows control at 0.1% m/m | - | - | - | nih.gov |

Applications of Nitrilotriacetate 1 in Separation Science and Remediation Technologies

Principles of Nitrilotriacetate(1-) in Hydrometallurgy and Metal Ion Separation

Solvent Extraction Systems Utilizing Nitrilotriacetate(1-)

Solvent extraction is a widely used method for separating metal ions from aqueous solutions. The addition of Nitrilotriacetate(1-) to the aqueous phase can significantly enhance the selectivity of this process. By forming stable, water-soluble complexes with certain metal ions, Nitrilotriacetate(1-) can prevent their extraction into the organic phase, allowing for the preferential extraction of other target metals. For instance, in the separation of trivalent actinides from lanthanides, NTA-derived ligands have shown promise in selectively retaining certain ions in the aqueous phase. researchgate.net The effectiveness of the separation depends on factors such as the pH of the aqueous solution, the concentration of the chelating agent, and the specific organic extractant used. researchgate.netnii.ac.jp

A study on the hydrometallurgical treatment of electric arc furnace dust demonstrated the use of the protonated form of the nitrilotriacetate anion (HNTA2-) for the selective leaching of zinc and lead. This process effectively solubilized zinc oxide while leaving the iron oxide matrix largely intact. researchgate.net The recovery of the metals was then achieved by precipitation, and the chelating agent could be regenerated and reused. researchgate.net

Ion Exchange Resins and Nitrilotriacetate(1-) Functionalization

Ion exchange resins are solid materials that can exchange their mobile ions for ions of similar charge from a surrounding solution. The selectivity of these resins for specific metal ions can be significantly improved by functionalizing them with chelating agents like Nitrilotriacetate(1-). These functionalized resins, often referred to as chelating ion exchange resins, exhibit a high affinity for metal ions that form strong complexes with NTA. cdnsciencepub.comresearchgate.net

For example, resins with iminodiacetate (B1231623) functional groups, which are structurally related to NTA, have been used for the removal of copper and zinc from aqueous solutions. researchgate.net The efficiency of these resins is influenced by the pH of the solution and the presence of other complexing agents. cdnsciencepub.comresearchgate.net Research has shown that the sorption properties of chelating ion exchangers with various functional groups, including those that can compete with NTA for metal ions, are crucial for the quantitative removal of heavy metal complexes. cdnsciencepub.comresearchgate.net The performance of these resins can be further optimized by adjusting the acidity of the solution to match the reactivity of the functional groups. diva-portal.org

Role of Nitrilotriacetate(1-) in Selective Precipitation and Crystallization Processes

Nitrilotriacetate(1-) can be employed to control the precipitation and crystallization of metal salts from a solution. By forming soluble complexes with certain metal ions, it can prevent their precipitation, allowing for the selective precipitation of other, less strongly complexed ions. proquest.com This principle is utilized in various industrial applications, such as in boiler water treatment to prevent the formation of scale by keeping calcium and magnesium ions in solution. nih.gov

Conversely, Nitrilotriacetate(1-) can also be used to selectively precipitate target metals. For instance, in the recovery of zinc and lead from industrial dust, after selective leaching with NTA, the metals are recovered by precipitation as metallic sulfides. researchgate.net The effectiveness of these processes is highly dependent on the relative stability of the different metal-NTA complexes and the pH of the solution, which influences the speciation of both the metal ions and the chelating agent. iarc.fr

Table 1: Stability Constants of Metal-NTA Complexes This table illustrates the varying affinities of Nitrilotriacetate(1-) for different metal ions, which is fundamental to its application in separation processes.

| Metal Ion | Log K (Formation Constant) |

|---|---|

| Ca²⁺ | 6.4 |

| Mg²⁺ | 5.5 |

| Fe³⁺ | 15.9 |

| Cu²⁺ | 13.0 |

| Zn²⁺ | 10.7 |

| Pb²⁺ | 11.4 |

| Cd²⁺ | 9.8 |

| Ni²⁺ | 11.5 |

Data sourced from scientific literature on metal-chelate complexes. iarc.fr

Mechanistic Studies of Nitrilotriacetate(1-) in Environmental Remediation

The chelating properties of Nitrilotriacetate(1-) are also harnessed for environmental remediation, particularly for the removal of heavy metal contaminants from soil and water. tidjma.tntidjma.tn

Chelate-Enhanced Mobilization of Contaminants for Soil Washing and Flushing

Soil washing and soil flushing are remediation techniques that involve the use of a liquid solution to remove contaminants from soil. nih.gov The efficiency of these processes for heavy metal removal can be significantly enhanced by the addition of chelating agents like Nitrilotriacetate(1-). nih.govnih.gov NTA forms stable, water-soluble complexes with heavy metal ions, thereby increasing their mobility and facilitating their removal from the soil matrix. tidjma.tnnih.gov

Studies have shown that NTA is effective in removing heavy metals such as copper, lead, and zinc from contaminated soils. nih.gov The process involves the desorption of sorbed metal species and the dissolution of precipitated metal compounds. pjoes.com The effectiveness of NTA in soil washing depends on several factors, including soil type, pH, and the concentration of the chelating agent. frontiersin.org While effective, the potential for residual chelating agent to mobilize metals and the impact on soil properties are important considerations. nih.govnih.gov Research has indicated that in some cases, NTA can be less effective than other chelating agents like EDTA for certain metals. nih.gov

A notable finding from one study is that NTA can enhance the bioreduction of Fe(III) not by directly solubilizing the iron, but by extracting electron-shuttling humic substances from the soil, which then facilitate the reduction process. nih.gov This highlights a more complex mechanism of action for NTA in soil remediation than simple chelation.

Mechanisms of Nitrilotriacetate(1-) in Wastewater Treatment Processes

In wastewater treatment, Nitrilotriacetate(1-) is utilized for the removal of heavy metals and in advanced oxidation processes. hoochemtec.commdpi.com It functions by forming soluble complexes with heavy metal ions, which can then be removed through various methods such as activated carbon adsorption or electrochemical techniques. tidjma.tn The chelation of metals prevents their precipitation and accumulation in sludge, making their removal more efficient. tidjma.tn

Nitrilotriacetate(1-) has also been shown to enhance the performance of Fenton and photo-Fenton processes, which are advanced oxidation processes used to degrade organic pollutants in wastewater. mdpi.comresearchgate.net In these systems, NTA can form complexes with iron ions, keeping them soluble and active as catalysts over a wider pH range, including neutral conditions. researchgate.net For example, the addition of NTA to a UV/Fe⁰/H₂O₂ system significantly increased the removal of tartrazine (B75150) from salty wastewater. researchgate.net The primary mechanism in these enhanced systems is often the generation of highly reactive hydroxyl radicals (•OH) that degrade the organic contaminants. researchgate.net

Furthermore, NTA's biodegradability is an advantage in wastewater treatment, as it is largely removed during the process, minimizing its environmental impact. wikipedia.org

Phytoremediation Enhancement by Nitrilotriacetate(1-) Chelation

Phytoremediation is an environmental cleanup technology that utilizes plants to extract, stabilize, or transform contaminants from soil and water. philpapers.org The efficiency of this process, particularly for heavy metal contaminants, can be limited by the low bioavailability of metals in the soil, which are often tightly bound to soil particles or exist in insoluble forms. pjoes.com Chelate-assisted phytoremediation is a strategy employed to overcome this limitation by using chemical agents to increase the mobility and uptake of heavy metals by plants. pjoes.comnih.gov

Nitrilotriacetate(1-), often referred to as NTA, is a biodegradable aminopolycarboxylic acid that has been identified as an effective chelating agent for enhancing the phytoremediation of heavy metal-contaminated soils. pjoes.come3s-conferences.org The primary mechanism involves the NTA anion forming stable, water-soluble complexes with polyvalent metal ions. When introduced into contaminated soil, NTA promotes the desorption of heavy metals from soil particles and dissolves metal precipitates, thereby increasing the concentration of these metals in the soil solution. pjoes.come3s-conferences.org This increased bioavailability makes the metals more accessible for absorption by plant roots and subsequent translocation to the above-ground plant tissues, a process known as phytoextraction. frontiersin.org

Table 1: Research Findings on NTA-Enhanced Phytoremediation

| Plant Species | Contaminant(s) | Key Finding |

| Sudan grass (Sorghum sudanense) | Nickel (Ni) | NTA application promoted the enrichment of Ni in the plant. nih.gov |

| Geba and Ryegrass | Cadmium (Cd), Copper (Cu), Zinc (Zn) | NTA was studied for its effect on the remediation of soils contaminated with these metals. e3s-conferences.org |

| General Hyperaccumulators | Copper (Cu), Zinc (Zn), Cadmium (Cd), Lead (Pb) | NTA can effectively promote the uptake of these heavy metals. e3s-conferences.org |

Nitrilotriacetate(1-) in Industrial Process Control

Scale Inhibition Mechanisms of Nitrilotriacetate(1-) in Water Systems

In industrial water systems, such as boilers and cooling towers, the precipitation of sparingly soluble mineral salts can lead to the formation of scale on equipment surfaces. researchgate.netsolenis.com This scale accumulation impedes heat transfer, reduces system efficiency, and can cause blockages, leading to increased operational costs and potential downtime. researchgate.net Nitrilotriacetate(1-) is widely used as a scale inhibitor in water treatment applications due to its effectiveness in preventing the formation of common types of scale. alibaba.comwho.int

The primary mechanism by which NTA inhibits scale formation is chelation. mdpi.com Scale is typically composed of calcium and magnesium salts, such as calcium carbonate and calcium sulfate. solenis.com NTA is a powerful chelating agent that forms stable, soluble coordination complexes with divalent and trivalent metal ions, most notably calcium (Ca²⁺) and magnesium (Mg²⁺). who.int

The process works as follows:

Sequestration: When introduced into the water system, NTA sequesters the scale-forming cations (Ca²⁺, Mg²⁺). cup.edu.cn

Complex Formation: It binds these ions into a stable, water-soluble metal-NTA complex.

Inhibition of Precipitation: By locking the cations into this complex, NTA effectively reduces the concentration of free metal ions in the solution to a level where the solubility product of the scaling minerals is no longer exceeded. This prevents the nucleation and crystal growth stages of scale formation. researchgate.netmdpi.com

This mechanism is often referred to as a "threshold effect," where a sub-stoichiometric concentration of the inhibitor can prevent the precipitation of a much larger quantity of mineral scale. mdpi.comcup.edu.cn In addition to sequestration, the adsorption of NTA molecules onto the active growth sites of newly formed microcrystals can distort the crystal lattice, making it difficult for the scale to form a hard, adherent deposit. mdpi.com This results in smaller, less-ordered particles that remain dispersed in the bulk water and are easily removed by blowdown. researchgate.net

Table 2: Scale Inhibition by Nitrilotriacetate(1-)

| Scale Type | Primary Cations | Mechanism of NTA Inhibition | Industrial Application |

| Calcium Carbonate | Ca²⁺ | Chelation/Sequestration of Ca²⁺ ions, preventing precipitation. who.int | Boiler water, Cooling systems. who.intgetchemready.com |

| Calcium Sulfate | Ca²⁺ | Chelation/Sequestration of Ca²⁺ ions. solenis.com | Cooling systems, Reverse osmosis. researchgate.net |

| Magnesium Silicate | Mg²⁺ | Chelation/Sequestration of Mg²⁺ ions. solenis.com | Boiler water, Cooling systems. who.intgetchemready.com |

Corrosion Prevention Strategies Incorporating Nitrilotriacetate(1-)

Corrosion is an electrochemical process that causes the degradation of metals. mdpi.com In industrial settings, corrosion control is crucial for maintaining the integrity and lifespan of metal equipment and piping. getchemready.com While NTA is not a classical corrosion inhibitor that forms a protective barrier film, it is incorporated into corrosion prevention strategies due to its strong chelating properties. thomasindcoatings.com Its role is often as a complexing or cleaning agent used in conjunction with other traditional corrosion inhibitors. researchgate.netinspenet.com

The function of NTA in these strategies is multifaceted. On one hand, by chelating polyvalent metal ions, NTA can prevent the deposition of corrosion products, which can otherwise contribute to under-deposit corrosion. On the other hand, its ability to form soluble complexes with metal ions means it can dissolve existing oxide layers. researchgate.net This property is utilized in controlled applications like chemical-mechanical polishing (CMP) of metal surfaces, such as cobalt. In such processes, NTA is used to actively remove the surface oxide film from convex areas, while a primary corrosion inhibitor protects the recessed (concave) areas from chemical attack. researchgate.net This combined action results in a smooth, planarized surface. researchgate.net

However, the use of NTA alone in certain environments can be counterproductive to corrosion prevention. Studies have shown that NTA-based detergent formulations can be more corrosive to certain metals, including carbon steel, aluminum, and zinc, than formulations based on other builders like sodium tripolyphosphate (STPP). epa.gov The chelation of metal ions from the protective passive layer on a metal's surface can accelerate uniform corrosion. epa.gov

Therefore, corrosion prevention strategies incorporating NTA rely on a balanced formulation. The NTA serves to keep metal ions in solution and clean surfaces, while other components, such as anodic or cathodic inhibitors, are responsible for forming a protective film on the metal surface to actively impede the corrosion reactions. researchgate.netinspenet.comresearchcommons.org

Theoretical and Computational Chemistry of Nitrilotriacetate 1

Quantum Chemical Calculations of Nitrilotriacetate(1-) Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of the NTA molecule and its complexes. These methods allow for a detailed examination of orbital interactions, charge distributions, and reaction energetics.

Density Functional Theory (DFT) has become a principal tool for investigating the coordination chemistry of NTA with a wide range of metal ions. DFT calculations are instrumental in determining the geometric structures, bonding characteristics, and stability of metal-NTA complexes.

Studies on the complexation of Fe(II) with NTA in the Fenton system show that the coordination significantly facilitates the activation of hydrogen peroxide (H₂O₂). researcher.liferesearchgate.net DFT calculations suggest that the resulting ferric-hydroperoxo intermediate, NTA-Fe(III)-OOH, primarily decays through a disproportionation pathway to form NTA-Fe(II)-H₂O and a high-valent iron species, NTA-Fe(IV)=O. researcher.liferesearchgate.net This process involves a μ-1,2-hydroperoxo-bridged biferric intermediate. researcher.liferesearchgate.net The calculations also indicate that while the NTA-Fe(III)-OOH species is slow to perform hydrogen abstraction, it can act as a nucleophile. researcher.life The polycarboxylate nature of NTA creates an environment that favors the accumulation of H₂O₂ near the iron center via hydrogen bonding, which promotes the quenching of the Fe(IV)=O species. researcher.life

Table 1: Calculated Energy Barriers for Enantiomerization of [Zn(nta)X] Complexes Data sourced from DFT calculations. nih.govrsc.org

| Complex Type | Co-ligand (X or Y) | Overall Charge | Energy Barrier (kcal/mol) |

| [Zn(nta)X] | H⁻, CH₃⁻, NH₂⁻, OCH₃⁻, F⁻, Cl⁻, Br⁻, I⁻ | 2- | 5.7 - 6.7 |

| [Zn(nta)Y] | NCH, CO, N₂, O(CH₃)₂ | 1- | 2.2 - 3.1 |

DFT has also been applied to study the complexation of NTA with other metals. For instance, calculations have been used to determine the atomic charges in a modified NTA complexed with Cu(II). researchgate.net Furthermore, DFT studies have investigated the coordination of protactinium(V) with NTA, contributing to a better understanding of actinide chemistry. dntb.gov.ua The coordination modes of various metal(II) ions with NTA and related peptide structures have also been proposed based on DFT calculations. researchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for predicting the interactions of NTA. These methods are particularly useful for obtaining accurate energetic and structural information.

Ab initio calculations have been used in conjunction with Raman spectroscopy to study concentrated Fe(III)-nitrilotriacetate aqueous solutions and to characterize the stable Fe-NTA complexes formed. researchgate.net In the study of actinide complexes, ab initio molecular dynamics (AIMD) has been utilized to investigate the complexes formed between tetravalent actinides and diethylenetriaminepentaacetic acid (DTPA), where NTA was used as a competing ligand to help determine formation constants. rsc.org The AIMD calculations provided metal-oxygen bond distances (dAn–O), which showed a linear relationship with the experimentally determined formation constants. rsc.org

The interactions of NTA are not limited to metal complexation. Its role in reactions with other molecules, such as ozone, has also been a subject of computational study. acs.org While detailed ab initio studies specifically on NTA's broader interactions are less common than DFT studies on its coordination, the principles are widely applicable. For example, ab initio methods have been foundational in developing methodologies to calculate absolute pKa values for related carboxylic acids in aqueous solution, a property crucial for understanding NTA's acid-base chemistry and speciation. acs.org Research on the bonding properties of nitrile ligands using ab initio calculations provides fundamental insights that can be extrapolated to understand the electronic behavior of the nitrile group within the NTA structure. rsc.org

Density Functional Theory (DFT) Studies on Nitrilotriacetate(1-) Coordination

Molecular Dynamics Simulations of Nitrilotriacetate(1-) in Solution and at Interfaces

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. For NTA, MD simulations provide a dynamic picture of its complexation processes, its interactions with solvent molecules, and its behavior at interfaces.

The solvent environment plays a critical role in the thermodynamics and kinetics of NTA complexation. MD simulations can explicitly model solvent molecules, allowing for a detailed investigation of their effects.

Classical MD simulations, enhanced with advanced sampling techniques like metadynamics, have been used to explore the complexation of lanthanide ions with NTA-derived triamide ligands. researchgate.net These simulations help in understanding the thermodynamics and mechanisms of extraction and separation processes, which are often driven by both enthalpy and entropy changes. researchgate.netacs.org The simulations can define coordination-based collective variables to probe the full range of solvation configurations in the organic phase during solvent extraction. researchgate.net The results from such simulations, combined with experimental data, reveal how solvent molecules participate in the coordination sphere of the metal-ligand complexes. For example, single-crystal X-ray diffraction has identified species like LnL₂(MeOH)₃ and [LaL₂(EtOH)₂][La(NO₃)₆], highlighting the direct role of solvent (methanol and ethanol) in the final complex structure. researchgate.netacs.org

The behavior of NTA at interfaces, such as solid-liquid or air-liquid interfaces, is crucial for many of its applications, including as a surface modifier and in environmental systems. MD simulations are well-suited to model these heterogeneous systems.

MD simulations have been performed to study monolayers of NTA-Cu(II) complexes that are covalently attached to a graphite (B72142) surface and immersed in water. researchgate.net These simulations calculate structural properties like density profiles and distribution functions, as well as dynamical properties such as diffusion coefficients. This provides a molecular-level picture of the grafted monolayer's structure and its interaction with the aqueous environment. researchgate.net In a related context, NTA-functionalized microgels have been studied for their potential in immobilizing enzymes. researchgate.net MD simulations can help determine the driving forces responsible for the deformation and adsorption of these microgels on surfaces, complementing experimental observations. researchgate.net

Solvent Effects on Nitrilotriacetate(1-) Complexation Dynamics

Computational Modeling of Nitrilotriacetate(1-) Environmental Fate and Transport

Computational models are essential for predicting the environmental fate and transport of chemicals like NTA. These models integrate data on chemical properties, environmental conditions, and transformation processes to assess potential risks and persistence.

The environmental behavior of NTA is significantly influenced by its biodegradability and its interactions with metal ions in soil and water. oup.comtidjma.tn Several software packages are used to model these complex geochemical processes.

Table 2: Software for Modeling NTA Environmental Fate Data sourced from computational chemistry and environmental modeling resources. tidjma.tn

| Software | Primary Function | Application to NTA |

| PHREEQC | Geochemical process simulation | Predicts the distribution of NTA and metal ions at equilibrium in different water and soil systems. |

| Visual MINTEQ | Chemical equilibria calculation in aqueous systems | Calculates the formation and stability of NTA complexes to predict metal ion speciation and removal. |

| COMSOL | Multiphysics simulation | Models the transport (diffusion, convection) and reaction kinetics of NTA and its metal complexes. |

| Kintecus | Chemical kinetics simulation | Models complex reaction networks involving NTA to analyze reaction rates and equilibrium constants. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Biodegradation Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemicals, such as their biodegradability, based on their molecular structure. nih.gov These models are crucial for assessing the environmental fate of substances like nitrilotriacetate (NTA) without extensive experimental testing. d-nb.infoeuropa.eu For predicting the biodegradation of chemicals, various QSAR models have been developed, often utilizing group contribution approaches or machine learning algorithms. nih.goveuropa.eu

The BIOWIN™ model, part of the EPI (Estimation Programs Interface) Suite, is a widely used tool that predicts aerobic and anaerobic biodegradability. miljodirektoratet.no It employs a group contribution method, analyzing a molecule for structural fragments that are known to increase or decrease the likelihood of biodegradation. europa.eu When applied to NTA, these models assess its structure for features that microorganisms can readily metabolize. miljodirektoratet.no NTA is generally predicted to be readily biodegradable. mst.dk Experimental data supports this, showing that trisodium (B8492382) nitrilotriacetate (Na3NTA) undergoes rapid and extensive removal (up to >95%) in wastewater treatment plants. mst.dk